

# A Head-to-Head Comparison of RORyt Inhibitors: GSK805 Versus TMP778

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| Compound of Interest |           |  |           |  |  |
|----------------------|-----------|--|-----------|--|--|
| Compound Name:       | GSK805    |  |           |  |  |
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent RORyt inhibitors, **GSK805** and TMP778. This analysis is supported by experimental data to inform strategic decisions in the development of therapeutics targeting RORyt-mediated inflammatory diseases.

Retinoic acid receptor-related orphan receptor gamma t (RORyt) is a master transcriptional regulator crucial for the differentiation and function of T helper 17 (Th17) cells.[1] These cells play a significant role in the pathogenesis of various autoimmune and inflammatory diseases, making RORyt a compelling therapeutic target. This guide focuses on a comparative analysis of two small molecule inhibitors of RORyt: **GSK805** and TMP778.

At a Glance: Kev Differences

| Feature                  | GSK805  | TMP778   |  |
|--------------------------|---|--|--|
| Potency (pIC50)          | 8.4 (RORy)                                      | Not explicitly defined in pIC50, but potent                |  |
| In Vitro Th17 Inhibition | More potent than TMP778                         | Potent inhibitor of Th17 differentiation                   |  |
| In Vivo Efficacy         | Orally bioavailable and effective in EAE models | Effective in EAE and EAU models via subcutaneous injection |  |
| Administration Route     | Oral[2]   | Subcutaneous[2][3]   |  |



# In-Depth Performance Analysis In Vitro Potency and Selectivity

**GSK805** has been identified as a highly potent RORyt inhibitor with a pIC50 value of 8.4 for RORy.[4] In direct comparative studies, **GSK805** demonstrated superior potency in inhibiting IL-17 production from differentiating Th17 cells compared to TMP778. Specifically, a 0.5  $\mu$ M concentration of **GSK805** showed comparable IL-17 inhibition to 2.5  $\mu$ M of TMP778.[2]

TMP778 is also a potent and selective RORyt inverse agonist.[5] While a direct pIC50 is not readily available in the compared literature, its efficacy in blocking mouse and human Th17 cell differentiation in vitro is well-documented.[5]

#### In Vivo Efficacy in Preclinical Models

A key differentiator between the two inhibitors is their route of administration and bioavailability. **GSK805** is orally active and has demonstrated efficacy in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.[2][4] Daily oral administration of **GSK805** at 10 mg/kg was shown to ameliorate the severity of EAE.[2] Furthermore, studies in other inflammatory models have shown that oral **GSK805** can reduce the frequency of IL-17A and IL-22-producing Th17 cells.[6]

TMP778, while also effective in vivo, is administered subcutaneously.[2][3] In the EAE model, subcutaneous injections of TMP778 have been shown to delay disease onset and reduce severity.[1] It has also demonstrated efficacy in a model of experimental autoimmune uveitis (EAU), where it suppressed both Th17 and, unexpectedly, Th1 responses.[3][7]

### **Quantitative Data Summary**

Table 1: In Vitro Inhibition of IL-17 Production in Differentiating Th17 Cells[2]

| Compound | Concentration | Comparable IL-17<br>Inhibition |  |
|----------|---------------|--------------------------------|--|
| GSK805   | 0.5 μΜ        | Yes                            |  |
| TMP778   | 2.5 μΜ        | Yes                            |  |



Table 2: In Vivo Efficacy in EAE Model

| Compound | Administration<br>Route | Dosage                             | Outcome  | Reference |
|----------|-------------------------|------------------------------------|--|-----------|
| GSK805   | Oral                    | 10 mg/kg, daily                    | Ameliorated disease severity                     | [2]       |
| TMP778   | Subcutaneous            | 200 μ g/injection<br>, twice daily | Delayed disease<br>onset and<br>reduced severity | [2]       |

# Experimental Methodologies Th17 Cell Differentiation and Intracellular Cytokine Staining

This protocol outlines the in vitro differentiation of naive CD4+ T cells into Th17 cells and the subsequent analysis of cytokine production.

- Isolation of Naïve CD4+ T cells: Naïve CD4+ T cells are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) technology.
- T Cell Activation and Differentiation: Isolated naïve CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies. The culture medium is supplemented with a cocktail of cytokines to induce Th17 polarization, including TGF-β and IL-6, along with anti-IFN-γ and anti-IL-4 antibodies to block other T helper cell fates. The inhibitors (**GSK805** or TMP778) or DMSO as a vehicle control are added at the beginning of the culture.
- Cell Culture: The cells are incubated for 4 days at 37°C in a humidified incubator with 5% CO2.
- Restimulation and Intracellular Staining: On day 4, cells are restimulated for 4-5 hours with a
  cell stimulation cocktail (containing PMA and ionomycin) in the presence of a protein
  transport inhibitor (like Brefeldin A or Monensin). After restimulation, cells are harvested and
  stained for surface markers (e.g., CD4). Subsequently, the cells are fixed and permeabilized



to allow for intracellular staining with fluorescently labeled antibodies against IL-17 and IFN-y.

 Flow Cytometry Analysis: The percentage of cytokine-producing cells is determined by flow cytometry.

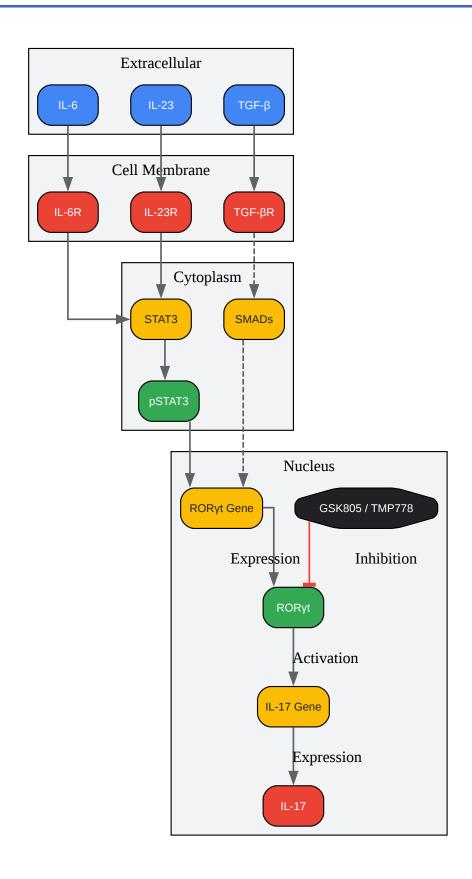
## Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used in vivo model for studying T cell-mediated autoimmune diseases of the central nervous system, such as multiple sclerosis.

- Induction of EAE: EAE is induced in C57BL/6 mice by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA). On the day of immunization and two days later, mice receive an intraperitoneal injection of pertussis toxin.
- Inhibitor Administration:
  - GSK805: Administered orally once daily at a dose of 10 mg/kg, starting from the day of immunization.[2]
  - TMP778: Administered subcutaneously twice daily with 200 μg per injection, starting from the day of immunization.[2]
- Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0
  to 5, where 0 represents no clinical signs and 5 represents a moribund state.
- Immunological Analysis: At the end of the experiment, cells can be isolated from the central nervous system and spleen to analyze the frequency of Th17 and other immune cells by flow cytometry.

# Visualizing the Mechanisms RORyt Signaling and Inhibition





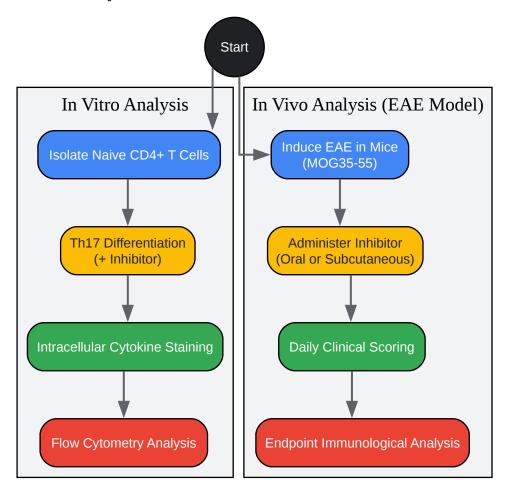
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Caption: RORyt signaling pathway and the point of inhibition by GSK805 and TMP778.





#### **Comparative Experimental Workflow**



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Caption: Comparative workflow for in vitro and in vivo evaluation of RORyt inhibitors.

#### Conclusion

Both **GSK805** and TMP778 are effective inhibitors of RORyt with demonstrated efficacy in preclinical models of autoimmune disease. The primary advantages of **GSK805** lie in its higher in vitro potency and, most significantly, its oral bioavailability, which is a critical factor for clinical development. TMP778, while requiring subcutaneous administration, has also shown strong efficacy and has been instrumental in elucidating the in vivo roles of RORyt. The choice between these or similar inhibitors for further development will likely depend on a comprehensive assessment of their pharmacokinetic profiles, safety, and efficacy in specific



disease contexts. This guide provides a foundational comparison to aid researchers in this critical decision-making process.

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